molecular formula C19H15ClN2O4 B053957 Rebamipide, (S)- CAS No. 111911-88-7

Rebamipide, (S)-

Cat. No. B053957
M. Wt: 370.8 g/mol
InChI Key: ALLWOAVDORUJLA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rebamipide, (S)- is a synthetic compound that has been used in various scientific research studies. It is a derivative of 2-(1H)-quinolinone and has been found to have potential therapeutic effects in various diseases.

Mechanism Of Action

Rebamipide, (S)- exerts its therapeutic effects through various mechanisms of action. It has been found to increase the production of prostaglandin E2 (PGE2), which plays a crucial role in the maintenance of gastric mucosal integrity. Rebamipide, (S)- also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. Additionally, Rebamipide, (S)- has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Biochemical And Physiological Effects

Rebamipide, (S)- has been found to have various biochemical and physiological effects. It has been found to increase the expression of mucin genes, which play a crucial role in the maintenance of gastric mucosal integrity. Rebamipide, (S)- also increases the expression of heat shock proteins (HSPs), which play a crucial role in the protection of cells against stress-induced damage. Additionally, Rebamipide, (S)- has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

Rebamipide, (S)- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, Rebamipide, (S)- has been extensively studied, and there is a vast amount of scientific literature available on its properties and potential therapeutic effects. However, Rebamipide, (S)- also has some limitations for lab experiments. It is a highly reactive compound, which means that it can be challenging to handle and store. Additionally, Rebamipide, (S)- can be expensive to synthesize.

Future Directions

There are several future directions for research on Rebamipide, (S)-. One potential area of research is the development of more efficient synthesis methods for Rebamipide, (S)-. Additionally, there is a need for more research on the potential therapeutic effects of Rebamipide, (S)- in various diseases. Further studies are also needed to elucidate the precise mechanisms of action of Rebamipide, (S)-. Finally, there is a need for more research on the safety and toxicity of Rebamipide, (S)-.
Conclusion:
Rebamipide, (S)- is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, antioxidant, and cytoprotective properties. Rebamipide, (S)- exerts its therapeutic effects through various mechanisms of action, including the production of PGE2, inhibition of ROS production, and inhibition of pro-inflammatory cytokines. Rebamipide, (S)- has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on Rebamipide, (S)-, including the development of more efficient synthesis methods, further studies on its potential therapeutic effects, and research on its safety and toxicity.

Synthesis Methods

The synthesis of Rebamipide, (S)- involves the reaction of 2-amino-3-chloro-4,5-dimethylbenzoic acid with 2-amino-6-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of Rebamipide, (S)-.

Scientific Research Applications

Rebamipide, (S)- has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, antioxidant, and cytoprotective properties. Rebamipide, (S)- has been studied for its potential use in the treatment of gastric ulcers, dry eye syndrome, and inflammatory bowel disease.

properties

CAS RN

111911-88-7

Product Name

Rebamipide, (S)-

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

(2S)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m0/s1

InChI Key

ALLWOAVDORUJLA-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

synonyms

4-Quinolinepropanoic acid, a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (S)- (9CI)

Origin of Product

United States

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